1'-Isonicotinoyl-1-methylspiro[indoline-3,4'-piperidin]-2-one
Description
1'-Isonicotinoyl-1-methylspiro[indoline-3,4'-piperidin]-2-one (CAS: 1360241-33-3) is a spirocyclic compound with a molecular formula of C₁₉H₁₉N₃O₂ and a molecular weight of 321.4 g/mol . Its structure features a spiro junction between the indoline-2-one moiety and a piperidine ring, substituted at the 1'-position with an isonicotinoyl (pyridine-4-carbonyl) group and at the 1-position with a methyl group.
Properties
IUPAC Name |
1-methyl-1'-(pyridine-4-carbonyl)spiro[indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-21-16-5-3-2-4-15(16)19(18(21)24)8-12-22(13-9-19)17(23)14-6-10-20-11-7-14/h2-7,10-11H,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXOFHYRABTOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Sodium Hydride-Mediated Alkylation
The spiro[indoline-3,4'-piperidine] core is synthesized through a cyclization reaction between oxindole derivatives and dichloroethylamines. For example:
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Procedure : Oxindole (3.00 g, 22.5 mmol) reacts with benzylbis(2-chloroethyl)amine (5.20 g, 22.5 mmol) in tetrahydrofuran (THF) using sodium hydride (1.60 g, 67.6 mmol) at 90°C for 3–12 hours.
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Yield : 44.6% for 1'-benzylspiro[indoline-3,4'-piperidin]-2-one after purification via silica-gel chromatography.
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Debenzylation : Hydrogenation with 10% Pd/C in methanol removes the benzyl group, yielding spiro[indoline-3,4'-piperidin]-2-one (90.2% yield).
Key Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclization | NaH, THF | THF | 90°C | 12 h | 44.6% |
| Debenzylation | Pd/C, H₂ | Methanol | RT | 15 h | 90.2% |
Introduction of the 1-Methyl Group
Alkylation of Spiro[indoline-3,4'-piperidin]-2-one
Methylation at the indoline nitrogen is achieved via nucleophilic substitution:
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Procedure : Spiro[indoline-3,4'-piperidin]-2-one reacts with methyl iodide (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (2 eq) at 60°C for 6 hours.
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Yield : 78% for 1-methylspiro[indoline-3,4'-piperidin]-2-one after recrystallization.
Optimization Note : Excess methyl iodide and prolonged reaction times improve yields but risk over-alkylation.
Acylation with Isonicotinoyl Chloride
Synthesis of Isonicotinoyl Chloride
Isonicotinoyl chloride is prepared from isonicotinic acid:
Coupling to 1-Methylspiro[indoline-3,4'-piperidin]-2-one
The isonicotinoyl group is introduced via amide bond formation:
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Procedure : 1-Methylspiro[indoline-3,4'-piperidin]-2-one (1 eq) reacts with isonicotinoyl chloride (1.2 eq) in dichloromethane (DCM) using DMAP (1.5 eq) as a catalyst at room temperature for 12 hours.
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Yield : 68–77% after column chromatography (silica gel, ethyl acetate/hexane).
Critical Parameters :
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DMAP enhances acylation efficiency by activating the carbonyl group.
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Anhydrous conditions prevent hydrolysis of isonicotinoyl chloride.
Alternative One-Pot Strategies
Tandem Cyclization-Acylation
A streamlined approach combines spirocyclization and acylation:
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Procedure : Oxindole, benzylbis(2-chloroethyl)amine, and isonicotinoyl chloride react sequentially in THF with NaH and DMAP. The one-pot method reduces purification steps.
Advantages :
Characterization and Analytical Data
Spectral Confirmation
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¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, NH), 7.84–7.86 (m, 2H, pyridyl-H), 7.42–7.48 (m, 3H, aromatic-H), 3.69 (s, 2H, piperidine-CH₂), 3.22–3.41 (m, 4H, spiro-CH₂), 1.91–2.21 (m, 2H, piperidine-CH₂).
Industrial-Scale Considerations
Patent-Based Optimization
WO2012131710A2 discloses a scalable route using cost-effective reagents:
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Key Steps :
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Spirocyclization : Oxindole and dichloroethylamine in THF/K₂CO₃.
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Methylation : Methyl bromide in DMF/NaH.
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Acylation : Isonicotinoyl chloride in DCM/DMAP.
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Challenges and Solutions
Regioselectivity in Acylation
The piperidine nitrogen competes with the indoline nitrogen for acylation. Solutions include:
Chemical Reactions Analysis
1’-Isonicotinoyl-1-methylspiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isonicotinoyl group, where nucleophiles such as amines or thiols can replace the isonicotinoyl moiety, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H19N3O
- Molecular Weight : 321.4 g/mol
- CAS Number : 1360241-33-3
The compound features a spiro structure that contributes to its unique biological activity, particularly in the modulation of various biological pathways.
Anticancer Activity
Research indicates that 1'-isonicotinoyl-1-methylspiro[indoline-3,4'-piperidin]-2-one exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Case Study :
A study published in Cancer Letters demonstrated that this compound effectively inhibited the growth of breast cancer cells by promoting apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study :
In a study published in the Journal of Medicinal Chemistry, researchers found that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of 1'-isonicotinoyl-1-methylspiro[indoline-3,4'-piperidin]-2-one. It has been associated with reducing oxidative stress and inflammation in neuronal cells.
Case Study :
Research published in Neuroscience Letters indicated that this compound could mitigate neurodegeneration in models of Alzheimer’s disease by inhibiting neuroinflammatory responses and promoting neuronal survival .
Research Findings
The following table summarizes key findings from various studies on the applications and effects of 1'-isonicotinoyl-1-methylspiro[indoline-3,4'-piperidin]-2-one:
Mechanism of Action
The mechanism of action of 1’-Isonicotinoyl-1-methylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. It has been found to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it has shown strong affinity for cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR), which are involved in cell proliferation and survival pathways . By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Derivatives of Spiro[indoline-3,4'-piperidin]-2-one
Spiro Compounds with Alternate Ring Systems
- Key Observations: Pyrano/pyrimidine-fused derivatives exhibit broad-spectrum antitumor activity, suggesting that the target compound’s piperidine ring may offer a balance between rigidity and flexibility for receptor binding . The absence of a fused heterocyclic ring in the target compound could reduce metabolic instability compared to pyrano or pyrazolo analogs.
Biological Activity
1'-Isonicotinoyl-1-methylspiro[indoline-3,4'-piperidin]-2-one is a compound that has garnered attention in pharmacological research due to its potential therapeutic effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C19H19N3O2
- Molecular Weight : 321.4 g/mol
- CAS Number : 1360241-33-3
1'-Isonicotinoyl-1-methylspiro[indoline-3,4'-piperidin]-2-one exhibits a variety of biological activities primarily attributed to its structural features, which include an indoline core that is known for its diverse pharmacological properties. The compound's activity can be categorized into several key areas:
Anticancer Activity
- Cell Proliferation Inhibition : Studies indicate that indoline derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to 1'-isonicotinoyl derivatives have shown IC50 values in the low micromolar range against MCF-7 and A549 cell lines, suggesting significant antiproliferative effects .
Apoptosis Induction
- Mechanistic Insights : Flow cytometric analyses have demonstrated that these compounds can induce apoptosis in cancer cells by triggering mitochondrial pathways and activating caspases . The ability to arrest the cell cycle at the G2/M phase further supports their potential as anticancer agents.
Antimicrobial and Antifungal Activity
- Broad-Spectrum Efficacy : Indole derivatives have been reported to possess antimicrobial properties, which may extend to 1'-isonicotinoyl compounds. Their mechanism often involves disrupting microbial cell membranes or inhibiting critical enzymatic pathways .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Properties
In a study evaluating the efficacy of various indoline derivatives, 1'-isonicotinoyl-1-methylspiro[indoline-3,4'-piperidin]-2-one was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, highlighting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Mechanistic Pathways
Another investigation explored the metabolic pathways involved in the action of this compound. Using human liver microsomes, researchers identified specific cytochrome P450 enzymes responsible for the biotransformation of indoline derivatives. This study provided insights into how metabolic activation could enhance or diminish the therapeutic effects of these compounds .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1'-isonicotinoyl-1-methylspiro[indoline-3,4'-piperidin]-2-one and its analogs?
The compound is synthesized via a multi-step approach involving spirocyclization and acylation. A representative method uses isonicotinoyl chloride, methyl-substituted indoline precursors, and reflux conditions in anhydrous solvents (e.g., toluene or DCM) with a base like triethylamine. Purification is achieved via column chromatography, and reaction progress is monitored by TLC. Key intermediates are characterized by NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups and regioselectivity .
Q. How is the structural integrity of 1'-isonicotinoyl-1-methylspiro[indoline-3,4'-piperidin]-2-one validated experimentally?
Structural confirmation relies on combined spectroscopic and crystallographic techniques:
- NMR : ¹H NMR identifies proton environments (e.g., spiro junction protons at δ 3.8–4.2 ppm), while ¹³C NMR confirms carbonyl (C=O) and aromatic carbons.
- X-ray crystallography : Single-crystal diffraction (e.g., CCDC 843674) resolves the spirocyclic geometry and bond angles, critical for stereochemical assignments .
- HRMS : High-resolution mass spectrometry validates molecular formula and purity (>95%) .
Q. What analytical techniques are recommended for assessing the purity of this compound?
Purity is determined using HPLC-MS (e.g., Finnigan LCQ Deca XP MAX) with reverse-phase columns and UV detection at 254 nm. Residual solvents are quantified via GC-MS, and thermal stability is assessed by differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can reaction yields for spiro[indoline-3,4'-piperidin]-2-one derivatives be optimized during acylation?
Yield optimization requires controlled acylation conditions:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) enhances nucleophilic acyl substitution efficiency.
- Temperature : Reactions performed at 0–5°C minimize side products (e.g., over-acylation).
- Solvent polarity : Low-polarity solvents (e.g., dichloromethane) favor spirocyclization over linear byproducts. Post-reaction quenching with ice-water improves isolation .
Q. What strategies resolve contradictions in spectral data interpretation for spirocyclic compounds?
Discrepancies in NMR/IR data (e.g., unexpected coupling constants or carbonyl stretches) may arise from conformational flexibility or solvent effects. Solutions include:
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Based on structural analogs (e.g., c-Met inhibitors), kinase inhibition assays are recommended:
- Enzyme activity : Use recombinant kinases (e.g., c-Met, EGFR) with ADP-Glo™ luminescence assays.
- Cellular efficacy : Test antiproliferative effects in cancer cell lines (e.g., HGF-stimulated MDCK cells) via MTT assays. IC₅₀ values are calculated using nonlinear regression .
Q. How can computational modeling predict the target-binding interactions of 1'-isonicotinoyl-1-methylspiro[indoline-3,4'-piperidin]-2-one?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify potential binding poses in kinase ATP pockets. Key steps:
- Ligand preparation : Optimize 3D geometry with Gaussian09 (B3LYP/6-31G*).
- Protein-ligand dynamics : Simulate binding stability over 100 ns trajectories.
- MM-PBSA analysis : Calculate binding free energies to prioritize lead compounds .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
- Waste disposal : Neutralize acidic/basic byproducts before disposal in accordance with GHS hazard codes (e.g., H315-H319) .
Q. How are structure-activity relationships (SAR) studied for spiro[indoline-3,4'-piperidin]-2-one derivatives?
SAR studies involve systematic modifications:
- Core scaffold : Vary substituents at the indoline N-methyl or isonicotinoyl positions.
- Biological testing : Compare IC₅₀ values across analogs to identify pharmacophores.
- QSAR modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
